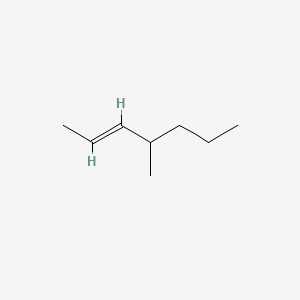
4-Methyl-2-heptene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(e)-4-Methyl-2-heptene belongs to the class of organic compounds known as unsaturated aliphatic hydrocarbons. These are aliphatic Hydrocarbons that contains one or more unsaturated carbon atoms. These compounds contain one or more double or triple bonds (e)-4-Methyl-2-heptene is considered to be a practically insoluble (in water) and relatively neutral molecule (e)-4-Methyl-2-heptene has been primarily detected in saliva.
(E)-4-Methyl-2-heptene is a hydrocarbon.
Applications De Recherche Scientifique
Chemical Synthesis
4-Methyl-2-heptene serves as a versatile building block in organic synthesis. Its double bond allows for various reactions, including:
- Hydroformylation : This reaction introduces an aldehyde group into the molecule, making it useful for producing alcohols and acids.
- Polymerization : The compound can undergo polymerization reactions to create polyolefins, which are essential in plastics manufacturing.
Case Study: Hydroformylation of this compound
A study demonstrated the hydroformylation of this compound using rhodium catalysts, yielding high selectivity for branched aldehydes. This process is crucial for producing high-value chemicals from simple alkenes.
In analytical chemistry, this compound is employed as a standard reference compound in gas chromatography (GC) and mass spectrometry (MS). Its known properties facilitate the calibration of instruments and the validation of methods.
Case Study: GC-MS Analysis
A research project utilized this compound as an internal standard to quantify volatile organic compounds in environmental samples. The results demonstrated its effectiveness in improving the accuracy of measurements.
Fuel Additives
Due to its hydrocarbon nature, this compound can be blended into fuels to enhance combustion properties. Its presence can improve octane ratings and reduce emissions.
Research Findings
Investigations into fuel formulations containing this compound indicated improved performance metrics such as reduced knocking and enhanced fuel efficiency.
Thermophysical Properties Research
The compound is also studied for its thermophysical properties, which are essential for process design in chemical engineering.
Data Table: Thermophysical Properties of this compound
Propriétés
Numéro CAS |
3404-56-6 |
|---|---|
Formule moléculaire |
C8H16 |
Poids moléculaire |
112.21 g/mol |
Nom IUPAC |
(E)-4-methylhept-2-ene |
InChI |
InChI=1S/C8H16/c1-4-6-8(3)7-5-2/h4,6,8H,5,7H2,1-3H3/b6-4+ |
Clé InChI |
SVGLFIBXFVQUQY-GQCTYLIASA-N |
SMILES |
CCCC(C)C=CC |
SMILES isomérique |
CCCC(C)/C=C/C |
SMILES canonique |
CCCC(C)C=CC |
Key on ui other cas no. |
66225-17-0 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















